molecular formula C8H10FN3 B2697115 (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1823967-69-6

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile

Cat. No. B2697115
CAS RN: 1823967-69-6
M. Wt: 167.187
InChI Key: XRVPEUZZVKGUAS-UHFFFAOYSA-N
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Description

“(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The structures of the synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The presence of the ethyl, fluoro, and methyl groups, as well as the acetonitrile moiety, further defines its structure .

Future Directions

The future directions for research on “(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile” and similar compounds could include further exploration of their pharmacological effects, development of more efficient synthesis methods, and investigation of their potential applications in various fields .

properties

IUPAC Name

2-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c1-3-12-8(9)7(4-5-10)6(2)11-12/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVPEUZZVKGUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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